3,5-Diiodothyropropionic acid

Descripción

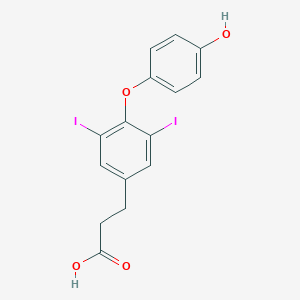

Structure

3D Structure

Propiedades

IUPAC Name |

3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12I2O4/c16-12-7-9(1-6-14(19)20)8-13(17)15(12)21-11-4-2-10(18)3-5-11/h2-5,7-8,18H,1,6H2,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WONYMNWUJVKVII-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12I2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040939 | |

| Record name | 3,5-Diiodothyropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158-10-7 | |

| Record name | 3,5-Diiodothyropropionic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1158-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Diiodothyropropionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001158107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-diiodothyropropionic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12629 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3,5-Diiodothyropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Diiodothyropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DIIODOTHYROPROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1HTO2X0SJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 3,5-Diiodothyropropionic Acid: An In-depth Technical Guide

This technical guide provides a comprehensive overview of a plausible synthetic route for 3,5-Diiodothyropropionic acid (DITPA), a thyromimetic compound with potential therapeutic applications. The protocol is designed for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of the synthesis workflow.

Overview of the Synthetic Strategy

The synthesis of DITPA can be achieved through a multi-step process commencing with the readily available starting material, 3-(4-hydroxyphenyl)propanoic acid. The overall strategy involves four key transformations:

-

Iodination: Introduction of two iodine atoms onto the phenolic ring of 3-(4-hydroxyphenyl)propanoic acid.

-

Esterification: Protection of the carboxylic acid functionality as an ethyl ester to prevent side reactions in subsequent steps.

-

Ullmann Condensation: Formation of the diaryl ether linkage through a copper-catalyzed cross-coupling reaction.

-

Hydrolysis: Deprotection of the ester and ether functionalities to yield the final product, DITPA.

Experimental Protocols

Step 1: Synthesis of 3-(3,5-diiodo-4-hydroxyphenyl)propanoic acid

This step involves the electrophilic iodination of the aromatic ring of 3-(4-hydroxyphenyl)propanoic acid.

Methodology:

-

In a well-ventilated fume hood, dissolve 16.6 g (0.1 mol) of 3-(4-hydroxyphenyl)propanoic acid in 200 mL of 40% aqueous methylamine (B109427) in a 1 L round-bottom flask equipped with a magnetic stirrer.

-

Stir the mixture at room temperature until all the solid has dissolved.

-

In a separate beaker, prepare a solution of 50 g (0.3 mol) of potassium iodide and 50.8 g (0.2 mol) of iodine in 150 mL of deionized water.

-

Transfer the iodine solution to a dropping funnel and add it dropwise to the stirred solution of 3-(4-hydroxyphenyl)propanoic acid over a period of approximately 30 minutes.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2 hours.

-

Acidify the reaction mixture to pH 2 with 6M hydrochloric acid. A precipitate will form.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water.

-

Dry the solid under vacuum to yield 3-(3,5-diiodo-4-hydroxyphenyl)propanoic acid.

| Parameter | Value |

| Starting Material | 3-(4-hydroxyphenyl)propanoic acid |

| Reagents | Potassium iodide, Iodine, 40% aq. Methylamine, 6M HCl |

| Solvent | Water |

| Reaction Time | 2.5 hours |

| Reaction Temperature | Room Temperature |

| Typical Yield | 85-95% |

| Purity (by HPLC) | >95% |

Step 2: Synthesis of Ethyl 3-(3,5-diiodo-4-hydroxyphenyl)propanoate

This step protects the carboxylic acid group via Fischer esterification.

Methodology:

-

To a 500 mL round-bottom flask containing 41.8 g (0.1 mol) of 3-(3,5-diiodo-4-hydroxyphenyl)propanoic acid, add 200 mL of absolute ethanol (B145695) and a catalytic amount of p-toluenesulfonic acid (approx. 1.9 g, 0.01 mol).

-

Equip the flask with a reflux condenser and heat the mixture to reflux with stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to yield pure ethyl 3-(3,5-diiodo-4-hydroxyphenyl)propanoate.

| Parameter | Value |

| Starting Material | 3-(3,5-diiodo-4-hydroxyphenyl)propanoic acid |

| Reagents | Absolute ethanol, p-Toluenesulfonic acid |

| Solvent | Ethanol |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux |

| Typical Yield | 90-98% |

| Purity (by HPLC) | >98% |

Step 3: Synthesis of Ethyl 3-[4-(4-methoxyphenoxy)-3,5-diiodophenyl]propanoate

This step forms the diaryl ether bond via an Ullmann condensation. This protocol assumes the use of a diaryliodonium salt as the coupling partner.

Methodology:

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), combine 4.46 g (0.01 mol) of ethyl 3-(3,5-diiodo-4-hydroxyphenyl)propanoate, 5.34 g (0.012 mol) of bis(4-methoxyphenyl)iodonium trifluoroacetate, and 0.19 g (0.001 mol) of copper(I) iodide.

-

Add 50 mL of anhydrous dimethylformamide (DMF) to the flask.

-

Add 2.76 g (0.02 mol) of potassium carbonate to the reaction mixture.

-

Heat the mixture to 120 °C and stir vigorously for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of water.

-

Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield ethyl 3-[4-(4-methoxyphenoxy)-3,5-diiodophenyl]propanoate.

| Parameter | Value |

| Starting Material | Ethyl 3-(3,5-diiodo-4-hydroxyphenyl)propanoate |

| Reagents | bis(4-methoxyphenyl)iodonium trifluoroacetate, Copper(I) iodide, Potassium carbonate |

| Solvent | Dimethylformamide (DMF) |

| Reaction Time | 12-24 hours |

| Reaction Temperature | 120 °C |

| Typical Yield | 60-80% |

| Purity (by HPLC) | >97% |

Step 4: Synthesis of 3,5-Diiodothyropropionic Acid (DITPA)

This final step involves the simultaneous hydrolysis of the ethyl ester and cleavage of the methyl ether.

Methodology:

-

In a 250 mL round-bottom flask, dissolve 5.54 g (0.01 mol) of ethyl 3-[4-(4-methoxyphenoxy)-3,5-diiodophenyl]propanoate in 100 mL of glacial acetic acid.

-

Carefully add 20 mL of 48% hydrobromic acid to the solution.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

-

A precipitate will form. Collect the solid by vacuum filtration and wash it with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 3,5-Diiodothyropropionic acid.

-

Dry the final product under vacuum.

| Parameter | Value |

| Starting Material | Ethyl 3-[4-(4-methoxyphenoxy)-3,5-diiodophenyl]propanoate |

| Reagents | Glacial acetic acid, 48% Hydrobromic acid |

| Solvent | Glacial Acetic Acid |

| Reaction Time | 4-6 hours |

| Reaction Temperature | Reflux |

| Typical Yield | 70-85% |

| Purity (by HPLC) | >99% |

Visualized Synthesis Workflow

The following diagram illustrates the overall synthetic pathway for DITPA.

Caption: Overall synthetic workflow for 3,5-Diiodothyropropionic acid (DITPA).

Key Reaction Mechanisms

The following diagrams illustrate the core transformations at each step of the synthesis.

Caption: Step 1: Iodination of the phenolic ring.

Caption: Step 2: Fischer esterification of the carboxylic acid.

Caption: Step 3: Ullmann condensation for diaryl ether formation.

Caption: Step 4: Hydrolysis of ester and cleavage of ether to yield DITPA.

Disclaimer: The provided synthesis protocol is based on information available in the public domain, including patent literature. These procedures should only be carried out by qualified chemists in a well-equipped laboratory, with all appropriate safety precautions in place. The typical yields and purities are estimates based on analogous reactions and may vary. Optimization of reaction conditions may be necessary to achieve desired results.

An In-Depth Technical Guide to the Chemical Properties of 3,5-Diiodothyropropionic Acid (DITPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormone that has garnered significant interest in the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the core chemical properties of DITPA, including its physicochemical characteristics, synthesis, and biological activity. Detailed experimental protocols for key assays are provided, and signaling pathways are visualized to facilitate a deeper understanding of its mechanism of action. All quantitative data are summarized in structured tables for ease of reference and comparison.

Physicochemical Properties

3,5-Diiodothyropropionic acid is a white to off-white crystalline solid. Its chemical structure is characterized by a di-iodinated phenolic ring linked via an ether bond to another phenolic ring, with a propionic acid side chain.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₂I₂O₄ | [1][2] |

| Molecular Weight | 510.06 g/mol | [1][2] |

| Melting Point | 235-238 °C | [3] |

| pKa (Predicted) | 4.54 ± 0.10 | |

| Solubility | Slightly soluble in DMSO and methanol. Soluble in water and other organic solvents. A clear solution of ≥ 2.5 mg/mL (4.90 mM) can be achieved in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. | [4][5][6] |

| CAS Number | 1158-10-7 | [1] |

| IUPAC Name | 3-[4-(4-hydroxypoxy)-3,5-diiodophenyl]propanoic acid | [1] |

Synthesis and Characterization

A patented method for the synthesis of DITPA involves the coupling of dianisoleiodium trifluoroacetate (B77799) with ethyl-3-(3,5-diiodo-4-hydroxyphenyl)-propionate, followed by the removal of the methyl and ethyl protective groups.[7] The purity of the final product is typically assessed by reverse-phase high-performance liquid chromatography (HPLC), and its structure is confirmed by proton magnetic resonance (¹H NMR) spectroscopy.[7]

Illustrative Synthetic Workflow

The following diagram outlines the general synthetic approach.

Biological Activity and Mechanism of Action

DITPA is recognized as a thyromimetic, meaning it mimics the actions of endogenous thyroid hormones. It binds to thyroid hormone receptors (TRs), with a notable affinity for both TRα1 and TRβ1 subtypes.[5] This interaction initiates a cascade of cellular events, influencing gene expression and various physiological processes.

| Receptor Subtype | Binding Affinity (Ka) |

| TRα1 | 2.40 x 10⁷ M⁻¹ |

| TRβ1 | 4.06 x 10⁷ M⁻¹ |

One of the well-documented biological effects of DITPA is its pro-angiogenic activity. This effect is initiated at the cell surface through interaction with the integrin αvβ3 receptor, which subsequently activates the MAPK/ERK1/2 signaling pathway.[8]

DITPA-Induced Pro-Angiogenic Signaling Pathway

The following diagram illustrates the signaling cascade initiated by DITPA leading to angiogenesis.

Experimental Protocols

Thyroid Hormone Receptor Competitive Binding Assay

This protocol describes a phosphorimager-based filter binding competition assay to determine the binding affinity of DITPA to thyroid hormone receptors.[9]

Materials:

-

In vitro translated ligand-binding domains (LBDs) of TRα and TRβ

-

[¹²⁵I]T₃ (radiolabeled triiodothyronine)

-

Unlabeled T₃ (for standard curve)

-

3,5-Diiodothyropropionic acid (DITPA) test compound

-

Assay buffer

-

Nitrocellulose filters

-

96-well vacuum manifold

-

Phosphorimager

Procedure:

-

Prepare serial dilutions of unlabeled T₃ and DITPA in the assay buffer.

-

In a 96-well plate, combine the TR LBDs, a fixed concentration of [¹²⁵I]T₃, and varying concentrations of either unlabeled T₃ or DITPA.

-

Incubate the plate to allow the binding reaction to reach equilibrium.

-

Transfer the contents of each well to a nitrocellulose filter using a 96-well vacuum manifold to separate bound from free radioligand.

-

Wash the filters with cold assay buffer to remove unbound [¹²⁵I]T₃.

-

Analyze the radioactivity retained on the filters using a phosphorimager.

-

Construct a competition curve by plotting the percentage of [¹²⁵I]T₃ bound against the concentration of the competitor (unlabeled T₃ or DITPA).

-

Calculate the IC₅₀ (concentration of competitor that inhibits 50% of specific binding) and subsequently the Ki (inhibition constant) for DITPA.

Chick Chorioallantoic Membrane (CAM) Angiogenesis Assay

This in vivo assay is used to assess the pro-angiogenic potential of DITPA.[10]

Materials:

-

Fertilized chicken eggs

-

Sterile filter paper discs

-

DITPA solution (e.g., 0.1 mM)[4]

-

Incubator maintained at 37°C with humidity

-

Stereomicroscope

-

Digital imaging system

Procedure:

-

Incubate fertilized chicken eggs for 3-4 days.

-

On day 3 or 4, create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

-

Prepare sterile filter paper discs and saturate them with the DITPA solution or a vehicle control.

-

Carefully place the filter paper discs on the CAM.

-

Seal the window with sterile tape and return the eggs to the incubator for a further 2-3 days.

-

On day 6 or 7, open the eggs and examine the CAM under a stereomicroscope.

-

Capture images of the blood vessels surrounding the filter paper discs.

-

Quantify angiogenesis by counting the number of blood vessel branch points or measuring the total blood vessel length in a defined area around the disc.

3D Human Dermal Microvascular Endothelial Cell Sprouting Assay

This in vitro assay evaluates the ability of DITPA to induce endothelial cell sprouting and tube formation in a three-dimensional matrix.[4]

Materials:

-

Human dermal microvascular endothelial cells (HDMECs)

-

Endothelial cell growth medium

-

Collagen or other suitable hydrogel matrix

-

DITPA solution (e.g., 0.1 µM)[4]

-

Multi-well culture plates

-

Inverted microscope with a digital camera

Procedure:

-

Culture HDMECs to form spheroids or embed single cells within a collagen gel in a multi-well plate.

-

Allow the gel to polymerize.

-

Add endothelial cell growth medium containing either DITPA at the desired concentration or a vehicle control to the wells.

-

Incubate the plate for 24-48 hours to allow for cell sprouting and tube formation.

-

Visualize and capture images of the sprouts using an inverted microscope.

-

Quantify the angiogenic response by measuring the number of sprouts per spheroid/cell, the cumulative sprout length, or the number of branch points.

Experimental Workflow for Angiogenesis Assays

The following diagram provides a generalized workflow for assessing the pro-angiogenic properties of DITPA.

Conclusion

3,5-Diiodothyropropionic acid is a potent thyroid hormone analog with well-defined chemical properties and significant biological activities. Its ability to interact with thyroid hormone receptors and modulate signaling pathways, such as the integrin αvβ3-mediated pro-angiogenic cascade, makes it a valuable tool for research and a potential candidate for therapeutic development. The detailed protocols and data presented in this guide are intended to support further investigation into the multifaceted nature of DITPA.

References

- 1. 3,5-Diiodothyropropionic acid | C15H12I2O4 | CID 160565 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [precision.fda.gov]

- 3. 3 5-DIIODOTHYROPROPIONIC ACID | 1158-10-7 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. CAS 1158-10-7: 3,5-Diiodothyropropionic acid | CymitQuimica [cymitquimica.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. Proangiogenesis action of the thyroid hormone analog 3,5-diiodothyropropionic acid (DITPA) is initiated at the cell surface and is integrin mediated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A phosphorimager-based filter binding thyroid hormone receptor competition assay for chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-bioarray.com [creative-bioarray.com]

A Technical Guide to the Mechanism of Action of 3,5-Diiodothyropropionic Acid (DITPA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-Diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormone that has garnered significant interest for its potential therapeutic applications, particularly in cardiovascular disease and metabolic disorders. This document provides an in-depth technical overview of the core mechanism of action of DITPA, summarizing key quantitative data, detailing experimental protocols, and visualizing the associated signaling pathways. DITPA primarily exerts its effects through interaction with nuclear thyroid hormone receptors (TRs), with a notable characteristic of eliciting distinct downstream responses compared to the endogenous thyroid hormone, triiodothyronine (T3). Furthermore, evidence suggests the involvement of non-genomic signaling pathways initiated at the cell surface. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of thyroid hormone analogs.

Core Mechanism of Action

3,5-Diiodothyropropionic acid is a thyromimetic compound, meaning it mimics the actions of endogenous thyroid hormones.[1] Its primary mechanism involves binding to and activating thyroid hormone receptors (TRs), which are ligand-activated transcription factors belonging to the nuclear receptor superfamily.[1] There are two major isoforms of the thyroid hormone receptor, TRα and TRβ, which are encoded by separate genes and have distinct tissue distribution and physiological roles. DITPA has been shown to bind to both TRα and TRβ isoforms with a relatively low affinity compared to T3.[2]

Upon binding to TRs, DITPA initiates a cascade of molecular events that modulate gene expression. The DITPA-TR complex binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their transcription. This genomic signaling pathway is central to many of the physiological effects of DITPA.

In addition to the classical nuclear-initiated pathway, DITPA is also reported to mediate non-genomic effects. This pathway is initiated at the cell surface through the interaction of DITPA with the integrin αvβ3 receptor.[3][4] This interaction can trigger rapid intracellular signaling cascades, such as the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK1/2) pathways.[3][4]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of DITPA.

Table 1: In Vitro and Preclinical Data

| Parameter | Value | Species/Model | Key Findings |

| EC50 for α-MHC mRNA induction | ~5 x 10-7 M | Heart cell culture | DITPA induces the expression of α-myosin heavy chain, a marker of cardiac inotropy.[5] |

| Effect on Ito density in post-MI rats | Restored to 15.2 ± 1.1 pA/pF from 10.2 ± 0.9 pA/pF | Rat model of myocardial infarction | DITPA treatment restored the transient outward K+ current (Ito) density to levels seen in sham-operated controls.[6][7] |

| Effect on cardiac function in post-MI mice | Increased left ventricular internal dimension (LVID) at diastole and systole | Mouse model of myocardial infarction | Higher doses of DITPA were associated with increased ventricular dimensions and reduced contractile function.[8] |

| Effect on metabolic parameters in Mct8KO mice | Administration of 0.3 mg DITPA per 100 g body weight normalized serum T3 levels and metabolic parameters. | Mct8 knockout mice | DITPA ameliorated the hypermetabolism observed in a mouse model of MCT8 deficiency.[9] |

Table 2: Clinical Trial Data in Heart Failure

| Parameter | Change with DITPA | Study Population | Key Findings |

| Cardiac Index | Increased by 18% | NYHA class II-IV congestive heart failure patients | DITPA demonstrated positive hemodynamic effects.[10][11][12] |

| Systemic Vascular Resistance | Decreased by 11% | NYHA class II-IV congestive heart failure patients | DITPA led to a reduction in afterload.[10][11][12] |

| Serum Cholesterol | Decreased by 20% | NYHA class II-IV congestive heart failure patients | DITPA exhibited beneficial effects on lipid profiles.[10][11][12] |

| Low-Density Lipoprotein (LDL) Cholesterol | Decreased by 30% | NYHA class II-IV congestive heart failure patients | DITPA showed a significant cholesterol-lowering effect.[10][11][12] |

| Body Weight | Decreased by 11 lb | NYHA class II-IV congestive heart failure patients | A reduction in body weight was observed with DITPA treatment.[10][11][12] |

Table 3: Clinical Trial Data in Hypercholesterolemia

| Parameter | Dosing Regimen | Study Population | Primary Objective |

| LDL Cholesterol Levels | 90 mg/day or 180 mg/day | Hypercholesterolemic patients on standard lipid-lowering therapy | To evaluate DITPA as a cholesterol-lowering agent in combination with standard therapy.[13] |

| Safety and Tolerability | Dose-escalation from 45 mg/day | Hypercholesterolemic patients | To determine the safety and effectiveness of DITPA in achieving NCEP ATP III LDL cholesterol goals.[13] |

Experimental Protocols

This section details the methodologies for key experiments cited in the study of DITPA's mechanism of action.

Thyroid Hormone Receptor Binding Assay (Competitive Filter Binding Assay)

This protocol is a generalized method for determining the binding affinity of DITPA for thyroid hormone receptors.

Materials:

-

Purified recombinant human TRα or TRβ protein.

-

[125I]-T3 (radiolabeled triiodothyronine).

-

Assay Buffer: 20 mM Tris-HCl (pH 7.8), 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT.[14]

-

Unlabeled T3 (for determining non-specific binding).

-

DITPA (test compound).

-

Glass fiber filters (e.g., Whatman GF/C).[14]

-

Vacuum filtration manifold.

-

Scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of unlabeled T3 and DITPA in assay buffer. The radiolabeled [125I]-T3 is diluted to a final concentration near its dissociation constant (Kd), typically around 0.06 nM.[15]

-

Assay Setup: In a 96-well plate, combine the assay buffer, [125I]-T3, and either unlabeled T3 (for non-specific binding), DITPA (at various concentrations), or buffer alone (for total binding).

-

Initiation of Reaction: Add the purified TR protein to each well to initiate the binding reaction. A typical protein concentration is 0.625 ng per well.[15]

-

Incubation: Incubate the plate at 4°C for 20-24 hours to allow the binding to reach equilibrium.[15]

-

Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. This separates the TR-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. The binding affinity (Ki) of DITPA is determined by analyzing the competition binding data using non-linear regression analysis.

In Vivo Animal Studies (Rat Model of Myocardial Infarction)

This protocol describes a general workflow for evaluating the effects of DITPA in a rat model of heart failure.

Animal Model:

-

Male Sprague-Dawley rats are commonly used.[5]

-

Myocardial infarction (MI) is induced by ligation of the left anterior descending (LAD) coronary artery.

Experimental Procedure:

-

Induction of Myocardial Infarction: Anesthetize the rats and perform a thoracotomy to expose the heart. Ligate the LAD artery to induce an MI. Sham-operated animals undergo the same procedure without LAD ligation.

-

Drug Administration: Five weeks post-surgery, begin daily subcutaneous injections of DITPA (e.g., 3.75 or 10 mg/kg body weight) or vehicle (e.g., 0.9% NaCl) for a duration of 21 days.[7]

-

Functional Assessments:

-

Echocardiography: Perform echocardiograms at baseline and at the end of the treatment period to assess cardiac function parameters such as left ventricular dimensions and fractional shortening.

-

Hemodynamic Measurements: At the end of the study, anesthetize the animals and insert a catheter into the left ventricle to measure pressures and calculate dP/dt.[5]

-

-

Tissue Collection and Analysis:

-

Euthanize the animals and harvest the hearts and other tissues (e.g., liver).

-

Gene Expression Analysis: Isolate RNA from the heart tissue and perform quantitative real-time PCR to measure the expression of genes such as α-myosin heavy chain.[5]

-

Electrophysiology: Isolate individual ventricular myocytes to measure ion channel currents, such as the transient outward K+ current (Ito), using patch-clamp techniques.[6]

-

Clinical Trial Protocol (Heart Failure)

This section outlines a representative design for a Phase II clinical trial of DITPA in patients with congestive heart failure.

Study Design:

-

A multicenter, randomized, double-blind, placebo-controlled trial.[10]

-

Patients with New York Heart Association (NYHA) class II to IV congestive heart failure are enrolled.[10]

Methodology:

-

Patient Recruitment: Screen patients based on predefined inclusion and exclusion criteria.

-

Randomization: Randomly assign eligible patients in a 2:1 ratio to receive either DITPA or a matching placebo.[10]

-

Treatment: Administer DITPA or placebo for a period of six months.[1] The dosage may be titrated over the course of the study.

-

Primary Endpoint: The primary outcome is often a composite endpoint that includes cardiovascular mortality/morbidity, changes in NYHA classification, and a global assessment by the patient.[1]

-

Secondary Endpoints: Secondary outcomes may include changes in hemodynamic parameters (e.g., cardiac index, systemic vascular resistance), lipid profiles (total cholesterol, LDL-C), and body weight.

-

Safety Monitoring: Monitor patients for adverse events throughout the study.

Quantification of DITPA in Serum by LC-MS/MS

This protocol provides a general method for measuring DITPA concentrations in serum samples.

Sample Preparation:

-

Add an internal standard (e.g., 3,3',5-triiodothyropropionic acid) to the serum sample.

-

Perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate DITPA and the internal standard from the serum matrix.[16]

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a high-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18) to separate DITPA from other components in the extract.[17]

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer (MS/MS) operating in selective reaction monitoring (SRM) mode to specifically detect and quantify DITPA and the internal standard.[17]

-

Quantification: Generate a standard curve using known concentrations of DITPA to quantify the amount of the drug in the serum samples.

Signaling Pathways and Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways involved in the mechanism of action of DITPA.

Genomic Signaling Pathway of DITPA

Caption: Canonical genomic signaling pathway of 3,5-Diiodothyropropionic acid (DITPA).

Non-Genomic Signaling Pathway of DITPA

Caption: Non-genomic signaling pathway of DITPA initiated at the cell surface.

Experimental Workflow for TR Binding Assay

Caption: General workflow for a thyroid hormone receptor (TR) competitive binding assay.

Conclusion

3,5-Diiodothyropropionic acid presents a complex and multifaceted mechanism of action, primarily through its interaction with thyroid hormone receptors and the subsequent modulation of gene expression. The emerging role of non-genomic signaling via integrin αvβ3 adds another layer of complexity and potential for therapeutic targeting. The quantitative data from both preclinical and clinical studies highlight its potential in treating conditions such as heart failure and hypercholesterolemia, although further research is warranted to fully elucidate its clinical utility and long-term safety profile. The experimental protocols and pathway visualizations provided in this guide offer a foundational understanding for researchers and drug development professionals working to advance our knowledge of DITPA and other thyroid hormone analogs.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Selective thyroid hormone receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. researchgate.net [researchgate.net]

- 5. Cardiac effects of 3,5-diiodothyropropionic acid, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The thyroid hormone analog DITPA restores I(to) in rats after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. Detrimental effects of thyroid hormone analog DITPA in the mouse heart: increased mortality with in vivo acute myocardial ischemia-reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DITPA (3,5-Diiodothyropropionic Acid), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ahajournals.org [ahajournals.org]

- 12. researchgate.net [researchgate.net]

- 13. ClinicalTrials.gov [clinicaltrials.gov]

- 14. benchchem.com [benchchem.com]

- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 16. Online SPE/LC-MS Method for the Rapid Analysis of Thyroid Hormones in Plasma [sigmaaldrich.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to the Binding Affinity of 3,5-Diiodothyropropionic Acid (DITPA) to Thyroid Hormone Receptors

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,5-diiodothyropropionic acid (DITPA) is a synthetic analog of the thyroid hormone triiodothyronine (T3). It has garnered significant interest for its thyromimetic properties, particularly its potential therapeutic applications in conditions such as heart failure and monocarboxylate transporter 8 (MCT8) deficiency.[1][2][3] DITPA exerts its effects primarily by interacting with nuclear thyroid hormone receptors (TRs), which are ligand-dependent transcription factors that regulate the expression of a vast array of target genes. Understanding the binding affinity and selectivity of DITPA for the two major TR isoforms, TRα and TRβ, is critical to elucidating its mechanism of action and predicting its physiological effects. This document provides a comprehensive technical overview of DITPA's binding characteristics, the experimental methods used for its determination, and the downstream signaling consequences of receptor engagement.

DITPA Binding Affinity to Thyroid Hormone Receptors (TRs)

DITPA acts as an agonist at both TRα and TRβ isoforms.[4] A defining characteristic of its interaction is a significantly lower binding affinity compared to the endogenous hormone T3. This lower affinity necessitates higher concentrations of DITPA to achieve thyromimetic effects.[5] Despite its reduced affinity, a crucial feature of DITPA is that it binds to TRα and TRβ with nearly equal affinity, distinguishing it from some other TR analogs that exhibit isoform selectivity.[4][5]

Quantitative Binding Affinity Data

The binding affinity of DITPA for TRs is substantially lower than that of T3. Specifically, its affinity for the TRβ isoform is reported to be approximately 350-fold less than T3.[4][5][6] This difference is a key determinant of its pharmacological profile, influencing dosing and the spectrum of its biological activity.

| Ligand | Receptor Isoform | Relative Binding Affinity (Compared to T3) | Reference |

| T3 (Triiodothyronine) | TRα, TRβ | 1 (Reference Standard) | [4][5][6] |

| DITPA | TRα | ~350-fold lower | [4][5] |

| DITPA | TRβ | ~350-fold lower | [4][5][6] |

Thyroid Hormone Receptor Signaling Pathway

Thyroid hormone receptors are members of the nuclear receptor superfamily. In the absence of a ligand, TRs typically form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes.[7] This unliganded complex recruits corepressor proteins, leading to chromatin condensation and transcriptional repression.

Upon binding of an agonist like T3 or DITPA, the TR undergoes a conformational change. This transformation triggers the dissociation of corepressors and the recruitment of coactivator proteins.[7] The coactivator complex then promotes chromatin decondensation and facilitates the assembly of the transcription machinery, leading to the activation of target gene expression. DITPA follows this canonical pathway to exert its thyromimetic effects.

Experimental Protocols for Binding Affinity Determination

The binding affinity of compounds like DITPA to thyroid hormone receptors is commonly determined using competitive binding assays. A filter binding assay is a frequently employed method.[8][9]

Principle of the Competitive Filter Binding Assay

This assay measures the ability of a test compound (the "competitor," e.g., DITPA) to compete with a radiolabeled ligand (e.g., [¹²⁵I]T3) for binding to the thyroid hormone receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radiolabeled ligand is known as the IC50 value, which can be used to calculate the binding affinity (Ki).

Generalized Protocol

-

Receptor Preparation: Thyroid hormone receptors (TRα or TRβ) are obtained, often as recombinant proteins expressed in bacterial or eukaryotic systems or from nuclear extracts of target tissues.[9][10]

-

Assay Setup: The assay is typically performed in microplates. Each well contains:

-

The TR preparation.

-

A fixed concentration of radiolabeled T3 (e.g., [¹²⁵I]T3).

-

Varying concentrations of the unlabeled competitor compound (DITPA).

-

Control wells for total binding (no competitor) and non-specific binding (a high concentration of unlabeled T3).[8]

-

-

Incubation: The mixture is incubated at a controlled temperature (e.g., 4°C) for a sufficient period (e.g., 2-18 hours) to allow the binding reaction to reach equilibrium.[8]

-

Separation: The key step is to separate the receptor-bound radioligand from the free, unbound radioligand. In a filter binding assay, this is achieved by rapid vacuum filtration through glass fiber filters. The receptors and any bound ligand are retained on the filter, while the unbound ligand passes through.[8][9]

-

Washing: The filters are quickly washed with ice-cold buffer to remove any remaining unbound radioligand.[8]

-

Quantification: The radioactivity trapped on each filter is measured using a scintillation counter.

-

Data Analysis: The amount of specifically bound radioligand is calculated for each competitor concentration. A competition curve is generated by plotting the percentage of specific binding against the log concentration of the competitor. The IC50 value is determined from this curve.

Discussion and Implications

The binding characteristics of DITPA are central to its therapeutic profile. Its ability to enter cells independently of the MCT8 transporter makes it a valuable candidate for treating MCT8 deficiency, a condition where T3 transport into key tissues like the brain is impaired.[1][3][11] Once inside the cell, DITPA can activate TRs and restore at least some of the downstream gene expression that is deficient in this syndrome.

The lower binding affinity of DITPA compared to T3 means that it is a less potent agonist. This can be advantageous, potentially reducing the risk of thyrotoxic side effects, such as tachycardia, that can be associated with excessive TR activation, particularly by the TRα isoform in the heart.[10] Clinical studies in heart failure have explored DITPA's potential to improve cardiac performance with minimal increase in heart rate.[2][12] The non-selective binding to both TRα and TRβ suggests that DITPA will elicit a broad, T3-like spectrum of activity across various tissues, rather than the targeted effects seen with isoform-selective modulators.[5][13]

Conclusion

DITPA is a non-isoform-selective TR agonist with a binding affinity that is significantly lower than the native hormone T3. This profile allows it to function as a thyromimetic agent, capable of activating the canonical TR signaling pathway to regulate gene expression. Its ability to bypass the MCT8 transporter provides a unique therapeutic opportunity for specific patient populations. The quantitative understanding of its binding affinity, determined through robust experimental protocols, is essential for its continued development and for rationalizing its clinical effects.

References

- 1. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. prizmtx.com [prizmtx.com]

- 5. etj.bioscientifica.com [etj.bioscientifica.com]

- 6. prizmtx.com [prizmtx.com]

- 7. Novel cell-based assay for detection of thyroid receptor beta-interacting environmental contaminants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Cardiac effects of 3,5-diiodothyropropionic acid, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. DITPA (3,5-Diiodothyropropionic Acid), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Selective thyroid hormone receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

The Dichotomous Actions of DITPA: A Technical Guide to its Genomic and Non-Genomic Mechanisms

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the dual mechanisms of action of 3,5-diiodothyropropionic acid (DITPA), a synthetic analog of thyroid hormone. DITPA's therapeutic potential, particularly in cardiovascular and metabolic diseases, stems from its ability to engage both classical genomic pathways and rapid, non-genomic signaling cascades. This document summarizes key quantitative data, details experimental methodologies, and visualizes the intricate signaling pathways to facilitate a deeper understanding for research and development professionals.

Introduction: The Dual Nature of a Thyromimetic

3,5-diiodothyropropionic acid (DITPA) is a thyromimetic compound that has garnered significant interest for its selective actions, potentially offering therapeutic benefits with a reduced side-effect profile compared to natural thyroid hormones.[1][2] Its biological effects are mediated through two distinct pathways: a genomic pathway involving nuclear thyroid hormone receptors (TRs) and a non-genomic pathway initiated at the cell surface, primarily through integrin αvβ3.[1][3] This guide will dissect these two modes of action, providing a clear framework for understanding DITPA's multifaceted physiological effects.

Genomic Actions: Modulating Gene Expression

DITPA's genomic actions are mediated through its interaction with thyroid hormone receptors TRα and TRβ, which are ligand-activated transcription factors.[1] Upon binding DITPA, these receptors modulate the expression of target genes involved in a variety of physiological processes.

Mechanism of Action

The canonical genomic mechanism involves the binding of DITPA to TRs located in the nucleus. This binding event causes a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins.[4] This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby regulating their transcription.[4]

A key indicator of DITPA's systemic thyromimetic activity through this genomic pathway is its ability to suppress the secretion of Thyroid-Stimulating Hormone (TSH) from the pituitary gland via the endocrine system's negative feedback loop.[1][5]

Physiological Effects

The genomic actions of DITPA contribute to its effects on lipid metabolism and cardiac function. For instance, DITPA has been shown to increase the expression of hepatic LDL receptors, which enhances the clearance of LDL cholesterol from the bloodstream.[1] In a rat model of congestive heart failure, DITPA treatment led to increased α-myosin heavy chain (MHC) RNA gene expression, a marker of improved cardiac function.[2]

Non-Genomic Actions: Rapid Signaling at the Cell Surface

Distinct from its nuclear-mediated effects, DITPA can initiate rapid signaling events that are independent of gene transcription and protein synthesis.[4] These non-genomic actions are primarily initiated at the plasma membrane.

The Role of Integrin αvβ3

Research has identified the plasma membrane integrin αvβ3 as a key receptor for the non-genomic actions of thyroid hormones and their analogs, including DITPA.[1][3] The binding of DITPA to the extracellular domain of integrin αvβ3 triggers a cascade of intracellular signaling events.[6]

Downstream Signaling Pathways

The activation of integrin αvβ3 by DITPA leads to the stimulation of several downstream signaling pathways, most notably the mitogen-activated protein kinase (MAPK/ERK) and phosphatidylinositol 3-kinase (PI3K) pathways.[3][6][7]

-

MAPK/ERK Pathway: Activation of the ERK1/2 signal transduction cascade is a crucial component of DITPA's proangiogenic effects.[3]

-

PI3K/Akt Pathway: The binding of thyroid hormone analogs to integrins can activate PI3K, which in turn activates Akt and subsequently mTOR, leading to downstream effects on protein synthesis, metabolism, and cell growth.[8]

Quantitative Data Summary

The following tables summarize the quantitative effects of DITPA observed in various studies.

Table 1: Effects of DITPA on Metabolic and Endocrine Parameters

| Parameter | Study Population | DITPA Dose | Duration | Result | Citation |

| Serum TSH | Patients with stable chronic heart failure | Not specified | 24 weeks | Suppression of TSH levels. | [5] |

| Serum Total Cholesterol | Patients with stable chronic heart failure | Not specified | 24 weeks | Significant reduction. | [1] |

| Serum LDL Cholesterol | Patients with stable chronic heart failure | Not specified | 24 weeks | Significant reduction. | [1] |

| Serum Triglycerides | Patients with stable chronic heart failure | Not specified | 24 weeks | Significant reduction. | [1] |

| Serum T3 | Mct8-deficient mice | 0.3 mg/100 g body weight/day | 10 days | Levels brought to those of untreated wild-type animals. | [9][10] |

| Serum T3 | Children with MCT8 deficiency | 1-2 mg/kg/day | 26-40 months | Normalization of elevated levels. | [11][12] |

| Serum TSH | Children with MCT8 deficiency | 1-2 mg/kg/day | 26-40 months | Normalization of elevated levels. | [11][12] |

| SHBG | Children with MCT8 deficiency | 2.1-2.4 mg/kg/day | 26-40 months | Decline in all subjects. | [11][13] |

| Heart Rate | Children with MCT8 deficiency | 2.1-2.4 mg/kg/day | 26-40 months | Decline in three of four subjects. | [11][13] |

Table 2: Cardiovascular Effects of DITPA

| Parameter | Study Population | DITPA Dose | Duration | Result | Citation |

| Cardiac Index | Patients with congestive heart failure | Not specified | Not specified | 18% increase. | [5] |

| Systemic Vascular Resistance | Patients with congestive heart failure | Not specified | Not specified | 11% decrease. | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols used to investigate the actions of DITPA.

In Vivo Animal Models

-

Genetically Obese Zucker Rats (Metabolic Studies): DITPA was administered orally for a 9-week period to assess its effects on body weight gain and serum lipid concentrations.[14]

-

Post-Myocardial Infarction Rat Models (Cardiovascular Studies): Daily subcutaneous injections of DITPA were administered for 21 days to evaluate its impact on cardiac function and electrophysiology, specifically the transient outward K+ current (Ito) density and action potential duration.[14]

-

Hypothyroid Rat Models (Cardiovascular and Endocrine Studies): DITPA treatment was given for 6 weeks to investigate its effects on brain blood vessel density and its ability to restore mitochondrial and nuclear activities in the liver.[14]

-

Mct8-Deficient Mice (Metabolic and Neurological Studies): DITPA was administered daily via intraperitoneal injection (0.3 mg per 100 g body weight) for 10 days to determine its effect on serum thyroid tests, metabolism, and the expression of thyroid hormone-responsive genes in the brain, liver, and muscles.[9][15] For prenatal studies, DITPA was given to pregnant dams carrying Mct8-deficient embryos to assess placental passage and effects on embryonic development.[16]

In Vitro and Ex Vivo Assays

-

Chick Chorioallantoic Membrane (CAM) Model (Angiogenesis Assay): Nanomolar concentrations of DITPA were applied to the CAM to assess its proangiogenic activity by quantifying the generation of new blood vessels.[3]

-

Three-Dimensional Human Microvascular Endothelial Sprouting Assay (Angiogenesis Assay): This in vitro model was used to confirm the proangiogenic effects of DITPA observed in the CAM model.[3]

-

Measurement of Serum DITPA: DITPA concentrations in serum were measured using liquid chromatography followed by tandem mass spectrometry (LC-MS/MS).[13]

Visualization of Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in the genomic and non-genomic actions of DITPA.

Caption: Genomic action of DITPA via nuclear thyroid hormone receptors.

Caption: Non-genomic action of DITPA via integrin αvβ3 signaling.

Conclusion

DITPA exhibits a fascinating dual mechanism of action that underpins its therapeutic potential. Its genomic effects, mediated by nuclear thyroid hormone receptors, offer a way to modulate metabolic and cardiac gene expression. Concurrently, its non-genomic actions, initiated at the cell surface through integrin αvβ3, provide a rapid means to influence cellular processes like angiogenesis and proliferation. A thorough understanding of these distinct yet interconnected pathways is paramount for the continued development of DITPA and other selective thyromimetics as targeted therapies for a range of human diseases. This guide serves as a foundational resource for researchers and clinicians working to harness the therapeutic promise of this unique compound.

References

- 1. 3,5-Diiodothyropropionic Acid | Thyroid Receptor Agonist [benchchem.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Proangiogenesis action of the thyroid hormone analog 3,5-diiodothyropropionic acid (DITPA) is initiated at the cell surface and is integrin mediated - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. endocrine-abstracts.org [endocrine-abstracts.org]

- 5. ahajournals.org [ahajournals.org]

- 6. journals.physiology.org [journals.physiology.org]

- 7. Selective Inhibition of Genomic and Non-Genomic Effects of Thyroid Hormone Regulates Muscle Cell Differentiation and Metabolic Behavior [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Diiodothyropropionic acid (DITPA) in the treatment of MCT8 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. academic.oup.com [academic.oup.com]

- 16. Placenta passage of the thyroid hormone analogue DITPA to male wild-type and Mct8 deficient mice - MCT8 - AHDS Foundation [mct8.info]

The Structure-Activity Relationship of 3,5-Diiodothyropropionic Acid: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Thyromimetic Agent

Introduction

3,5-Diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormone that has garnered significant interest for its potential therapeutic applications, particularly in cardiovascular diseases and metabolic disorders. As a thyromimetic, DITPA selectively interacts with thyroid hormone receptors (TRs), initiating a cascade of cellular events that mimic the effects of endogenous thyroid hormones. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of DITPA, detailing its mechanism of action, quantitative biological data, and the experimental methodologies used for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of DITPA and its potential as a therapeutic agent.

Structure and Core Activity of 3,5-Diiodothyropropionic Acid

DITPA is structurally similar to the endogenous thyroid hormone triiodothyronine (T3), with key modifications that influence its pharmacological profile. The core structure consists of a diphenyl ether backbone, substituted with iodine atoms at the 3 and 5 positions of the inner phenyl ring. The alanine (B10760859) side chain of T3 is replaced by a propionic acid moiety in DITPA. This alteration is a critical determinant of its binding affinity and functional activity at the thyroid hormone receptors.

Quantitative Structure-Activity Relationship (SAR)

The biological activity of DITPA and its analogs is intrinsically linked to their chemical structure. Variations in the substitution pattern of the phenyl rings, the nature of the ether bridge, and the composition of the side chain all contribute to the affinity for TR isoforms (TRα and TRβ) and the subsequent physiological response.

Binding Affinity to Thyroid Hormone Receptors

DITPA exhibits a notable affinity for both TRα and TRβ isoforms, acting as a receptor agonist. Quantitative binding assays have been employed to determine the association constants (Ka) of DITPA for these receptors.

| Compound | Receptor Subtype | Binding Affinity (Ka, M⁻¹) |

| 3,5-Diiodothyropropionic acid (DITPA) | Human TRα1 | 2.40 x 10⁷ |

| 3,5-Diiodothyropropionic acid (DITPA) | Human TRβ1 | 4.06 x 10⁷ |

Table 1: Binding affinities of DITPA for human thyroid hormone receptor isoforms α1 and β1.

Functional Activity

The thyromimetic effects of DITPA are evident in its ability to modulate the expression of thyroid hormone-responsive genes. A key marker of its activity is the induction of α-myosin heavy chain (α-MHC) gene expression in cardiomyocytes, a process regulated by thyroid hormones.

| Compound | Assay | EC50 |

| 3,5-Diiodothyropropionic acid (DITPA) | α-MHC mRNA induction in rat heart cell culture | ~0.5 µM[1] |

Table 2: Functional activity of DITPA, as measured by the half-maximal effective concentration (EC50) for the induction of α-myosin heavy chain (α-MHC) mRNA.

Mechanism of Action: Signaling Pathways

DITPA exerts its effects by binding to thyroid hormone receptors, which are ligand-activated transcription factors. Upon binding, the DITPA-TR complex undergoes a conformational change, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription.

DITPA Cellular Signaling Pathway

Experimental Protocols

A thorough understanding of the experimental methodologies is crucial for the interpretation of SAR data. The following sections detail the key experimental protocols used to characterize the activity of DITPA.

Competitive Radioligand Binding Assay for Thyroid Hormone Receptors

This assay is used to determine the binding affinity of DITPA for thyroid hormone receptors.

Objective: To quantify the affinity of a test compound (DITPA) for TRα and TRβ by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

-

Purified recombinant human TRα1 and TRβ1

-

[¹²⁵I]-T3 (radiolabeled triiodothyronine)

-

Unlabeled DITPA and T3 (for standard curve)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.8), 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT

-

Wash Buffer: Assay buffer without BSA

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Preparation of Reagents: Serial dilutions of unlabeled DITPA and T3 are prepared in the assay buffer.

-

Binding Reaction: The reaction is set up in microtiter plates. Each well contains the assay buffer, a fixed concentration of [¹²⁵I]-T3, and varying concentrations of either unlabeled T3 (for the standard curve) or DITPA.

-

Incubation: The plates are incubated at 4°C for 18 hours to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the receptor-ligand complexes.

-

Washing: The filters are washed with ice-cold wash buffer to remove any unbound radioligand.

-

Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of unlabeled T3) from the total binding. The concentration of DITPA that inhibits 50% of the specific [¹²⁵I]-T3 binding (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Synthesis of 3,5-Diiodothyropropionic Acid

The synthesis of DITPA can be achieved through a multi-step process, a general outline of which is provided below.

Starting Materials:

-

3-(4-hydroxyphenyl)propionic acid

-

Potassium iodide (KI)

-

Iodine (I₂)

-

40% aqueous methylamine (B109427)

-

p-toluenesulfonic acid

-

Dianisoleiodonium trifluoroacetate

-

Hydrogen iodide

-

Glacial acetic acid

Synthetic Scheme:

-

Iodination: 3-(4-hydroxyphenyl)propionic acid is iodinated using a solution of iodine and potassium iodide in the presence of aqueous methylamine to yield 3-(4-hydroxy-3,5-diiodophenyl)propionic acid.

-

Esterification: The resulting di-iodinated propionic acid is then esterified with ethanol using p-toluenesulfonic acid as a catalyst to form the corresponding ethyl ester.

-

Coupling Reaction: The ethyl ester is coupled with dianisoleiodonium trifluoroacetate.

-

Hydrolysis: The final step involves the hydrolysis of both the ethyl ester and the methyl ether protecting groups using hydrogen iodide in glacial acetic acid to yield 3,5-diiodothyropropionic acid (DITPA).

Synthetic Pathway for DITPA

Conclusion

3,5-Diiodothyropropionic acid represents a compelling lead compound in the development of novel thyromimetics. Its distinct structure-activity relationship, characterized by significant binding to both TRα and TRβ and potent induction of target gene expression, underscores its therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for the continued investigation and optimization of DITPA and its analogs. Further exploration of the SAR through the synthesis and evaluation of novel derivatives will be crucial in designing next-generation thyromimetics with enhanced tissue selectivity and improved therapeutic indices. This in-depth technical guide serves as a valuable resource for researchers and drug development professionals dedicated to advancing the field of thyroid hormone-based therapeutics.

References

The Discovery and Development of 3,5-Diiodothyropropionic Acid (DITPA) as a Thyromimetic Agent: A Technical Guide

Introduction

3,5-Diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormone that has been the subject of extensive research for its potential therapeutic applications as a thyromimetic. Thyromimetics are compounds that mimic the physiological effects of endogenous thyroid hormones, thyroxine (T4) and triiodothyronine (T3). The development of DITPA and other thyroid hormone analogs has been driven by the goal of harnessing the beneficial effects of thyroid hormones on metabolism and cardiovascular function while mitigating their undesirable side effects. This technical guide provides an in-depth overview of the discovery, mechanism of action, and clinical development of DITPA, with a focus on its application in heart failure, dyslipidemia, and the rare genetic disorder Monocarboxylate Transporter 8 (MCT8) deficiency.

Discovery and Rationale for Development

The rationale for developing thyromimetic compounds like DITPA stems from the well-documented physiological effects of thyroid hormones. Thyroid hormones are crucial for regulating metabolism, heart rate, and cholesterol levels.[1] However, their therapeutic use is limited by a narrow therapeutic window and the risk of adverse effects, such as tachycardia and other signs of thyrotoxicosis, when administered at pharmacological doses.[1]

Researchers sought to develop analogs that could selectively target specific tissues or pathways, thereby separating the desired therapeutic effects from the unwanted side effects. Early research into thyromimetics focused on compounds like dextrothyroxine (D-T4), which was investigated for its cholesterol-lowering properties but was ultimately discontinued (B1498344) due to concerns about cardiac side effects.[1] This led to the exploration of other analogs, including DITPA, with the aim of achieving a more favorable safety and efficacy profile. DITPA was specifically designed to improve cardiac performance with a lower potential for causing tachycardia.[1]

Mechanism of Action

DITPA exerts its thyromimetic effects through both genomic and non-genomic signaling pathways.

Genomic Pathway:

Like endogenous thyroid hormones, DITPA can bind to thyroid hormone receptors (TRs), which are nuclear receptors that function as ligand-activated transcription factors. There are two major isoforms of TRs, TRα and TRβ, which are differentially expressed in various tissues. DITPA binds to both TRα and TRβ, albeit with a lower affinity than T3.[2][3] The affinity of DITPA for TRβ is approximately 350-fold lower than that of T3.[3][4] Upon binding to TRs, DITPA can modulate the expression of target genes involved in a wide range of physiological processes, including cardiac function and lipid metabolism.

Non-Genomic Pathway:

DITPA can also initiate signaling cascades at the cell surface, independently of nuclear receptor activation. This non-genomic pathway is thought to be mediated by the binding of DITPA to the integrin αvβ3 receptor on the plasma membrane.[5][6] This interaction can trigger downstream signaling pathways, including the Akt/mTOR and MAPK (mitogen-activated protein kinase) pathways.[5] The proangiogenic effects of DITPA have been shown to be initiated at the cell surface and are mediated by this integrin receptor.[6]

A key feature of DITPA is its ability to enter cells independently of the Monocarboxylate Transporter 8 (MCT8), a specific thyroid hormone transporter.[7][8] Mutations in the gene encoding MCT8 lead to a rare X-linked disorder called Allan-Herndon-Dudley syndrome (AHDS), which is characterized by severe psychomotor retardation and abnormal thyroid hormone levels.[7][8] The MCT8-independent cellular entry of DITPA makes it a promising therapeutic candidate for this condition.[7][8][9]

Preclinical and Clinical Development

DITPA has been investigated in both preclinical animal models and human clinical trials for several indications.

Heart Failure

The rationale for using DITPA in heart failure is based on the known positive inotropic (strengthening muscular contraction) and lusitropic (improving diastolic relaxation) effects of thyroid hormone on the heart.[10]

Preclinical Studies: In animal models of heart failure, DITPA has been shown to improve left ventricular function without significantly increasing heart rate, a common side effect of thyroid hormone therapy.[10][11] In hypothyroid rats, DITPA increased left ventricular dP/dt (a measure of contractility) to a similar extent as L-thyroxine but with less tachycardia.[11]

Clinical Trials: A Phase II, multicenter, randomized, placebo-controlled, double-blind trial was conducted in patients with New York Heart Association (NYHA) class II to IV congestive heart failure.[10][12] While DITPA improved some hemodynamic and metabolic parameters, it was poorly tolerated and did not show a symptomatic benefit.[10][12]

| Parameter | DITPA Change | Placebo Change |

| Cardiac Index | +18% | No significant change |

| Systemic Vascular Resistance | -11% | No significant change |

| Serum Cholesterol | -20% | No significant change |

| LDL Cholesterol | -30% | No significant change |

| Body Weight | -11 lbs | No significant change |

| Table 1: Hemodynamic and Metabolic Effects of DITPA in a Phase II Heart Failure Trial[10][12] |

Dyslipidemia

Thyroid hormones are known to have a cholesterol-lowering effect, and DITPA has been investigated for its potential to treat dyslipidemia.[1]

Clinical Trials: A pilot study in hypercholesterolemic patients evaluated the safety and efficacy of DITPA.[1] In a preliminary Phase II study in patients with congestive heart failure, DITPA demonstrated the ability to lower total cholesterol, LDL cholesterol, and triglyceride levels.[13] After four weeks of treatment, DITPA lowered LDL cholesterol by 24% and triglycerides by 35%.[13] A subsequent randomized, double-blind, placebo-controlled study was initiated to further evaluate DITPA in individuals receiving standard lipid-lowering therapy whose LDL cholesterol levels were above the National Cholesterol Education Program (NCEP) guidelines.[13]

MCT8 Deficiency (Allan-Herndon-Dudley Syndrome)

DITPA's ability to enter cells without relying on the MCT8 transporter makes it a particularly promising treatment for MCT8 deficiency.[7][8] This genetic disorder leads to severe neurological impairment and peripheral thyrotoxicosis due to impaired thyroid hormone transport into the brain and excess thyroid hormone in the periphery.[8][14]

Preclinical Studies: In Mct8-deficient mice, DITPA was shown to correct the biochemical effects of thyroid hormone deprivation in the central nervous system without causing thyrotoxic effects in peripheral tissues.[7]

Clinical Studies: DITPA has been administered to children with MCT8 deficiency on a compassionate use basis.[8][14] Treatment with DITPA normalized elevated serum T3 and TSH levels and increased low T4 levels.[8][14] It also led to improvements in some markers of peripheral thyrotoxicosis, such as a decline in sex hormone-binding globulin (SHBG) and heart rate.[8][14] While the treatment was well-tolerated and improved the peripheral metabolic state, significant improvements in the severe neurological deficits were not observed, which may be due to the late initiation of treatment.[15]

| Parameter | Effect of DITPA |

| Serum T3 | Normalized |

| Serum TSH | Normalized |

| Serum T4 | Increased to low normal |

| SHBG | Decreased |

| Heart Rate | Decreased in 3 of 4 patients |

| Cholesterol | Increased in 2 of 4 patients |

| Body Weight | No weight loss; weight gain in 2 of 4 patients |

| Table 2: Effects of DITPA in Children with MCT8 Deficiency[8][14] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of DITPA are crucial for the replication and extension of these findings.

Thyroid Hormone Receptor Binding Assay:

-

Objective: To determine the binding affinity of DITPA for thyroid hormone receptors (TRα and TRβ).

-

Methodology:

-

Human TRα1 and TRβ1 are expressed in and purified from E. coli.

-

A competitive binding assay is performed using a radiolabeled thyroid hormone, typically [¹²⁵I]T3.

-

A constant amount of the radiolabeled ligand and purified receptor is incubated with increasing concentrations of unlabeled DITPA.

-

The reaction mixture is incubated to allow binding to reach equilibrium.

-

The receptor-bound and free radioligand are separated using a filter binding method.

-

The radioactivity on the filters is quantified using a gamma counter.

-

The concentration of DITPA that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined and used to calculate the binding affinity (Ki).

-

Animal Model of Myocardial Infarction:

-

Objective: To evaluate the effects of DITPA on cardiac function in a rat model of post-myocardial infarction (MI) heart failure.

-

Methodology:

-

Myocardial infarction is induced in adult male rats by ligating the left anterior descending coronary artery.

-

A sham operation (without ligation) is performed on a control group.

-

After a recovery period, rats are treated with DITPA or a vehicle control for a specified duration (e.g., several weeks).

-

Cardiac function is assessed using echocardiography to measure parameters such as left ventricular ejection fraction, fractional shortening, and ventricular dimensions.

-

Hemodynamic measurements, including left ventricular pressures and dP/dt, are obtained via cardiac catheterization.

-

At the end of the study, hearts are harvested for histological analysis and molecular studies (e.g., gene expression of cardiac markers).

-

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. Selective thyroid hormone receptor modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. etj.bioscientifica.com [etj.bioscientifica.com]

- 4. mct8.info [mct8.info]

- 5. Thyroid hormone-dependent oligodendroglial cell lineage genomic and non-genomic signaling through integrin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. prizmtx.com [prizmtx.com]

- 7. The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 9. JCI Insight - Impaired T3 uptake and action in MCT8-deficient cerebral organoids underlie Allan-Herndon-Dudley syndrome [insight.jci.org]

- 10. ahajournals.org [ahajournals.org]

- 11. Cardiac effects of 3,5-diiodothyropropionic acid, a thyroid hormone analog with inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. DITPA (3,5-Diiodothyropropionic Acid), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. biospace.com [biospace.com]

- 14. Diiodothyropropionic acid (DITPA) in the treatment of MCT8 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. etj.bioscientifica.com [etj.bioscientifica.com]

3,5-Diiodothyropropionic Acid (DITPA): A Technical Whitepaper

CAS Number: 1158-10-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Diiodothyropropionic acid (DITPA) is a synthetic analog of thyroid hormone that has garnered significant interest for its potential therapeutic applications, particularly in cardiovascular diseases and metabolic disorders. As a thyromimetic compound, DITPA selectively interacts with thyroid hormone receptors, demonstrating a distinct profile of biological activity compared to endogenous thyroid hormones. This technical guide provides a comprehensive overview of DITPA, including its physicochemical properties, mechanism of action, and a summary of key findings from preclinical and clinical studies. Detailed experimental protocols and visualizations of its signaling pathway and experimental workflows are presented to support further research and development efforts.

Physicochemical Properties

DITPA is a white to off-white crystalline solid.[1] Its chemical structure is characterized by a thyronine backbone with two iodine atoms at the 3 and 5 positions of the inner phenyl ring.[1]

| Property | Value | Reference |

| CAS Number | 1158-10-7 | [1][2] |

| Molecular Formula | C₁₅H₁₂I₂O₄ | [1][2][3] |

| Molecular Weight | 510.06 g/mol | [2][3] |

| IUPAC Name | 3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | [3] |

| Synonyms | 3,5-Ditpa, Dipro, Hydrocinnamic acid, 4-(p-hydroxyphenoxy)-3,5-diiodo- | [1] |

| Appearance | White to off-white crystalline solid | [1] |

| Solubility | Soluble in water and organic solvents. Slightly soluble in DMSO and methanol. | [1][4] |

| Storage | -20°C | [4] |